2'2'-cGAMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’2’-cGAMP is a noncanonical cyclic dinucleotide that activates the innate human immune STING .

Synthesis Analysis

The synthesis of 2’2’-cGAMP is catalyzed by the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme is activated upon binding to double-stranded DNA (dsDNA) in the cytosol. The activation of cGAS leads to the synthesis of 2’3’-cGAMP, using Mg²⁺ as the metal cofactor that catalyzes two nucleotidyl-transferring reactions . Structural analysis reveals that Mn²⁺-activated cGAS undergoes globally similar conformational changes to DNA-activated cGAS but forms a unique η1 helix to widen the catalytic pocket, allowing substrate entry and cGAMP synthesis .

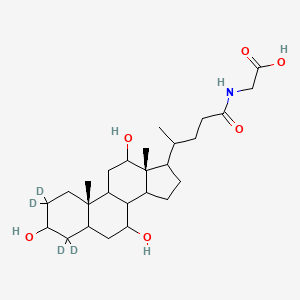

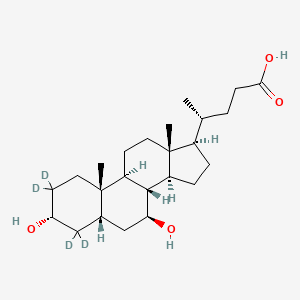

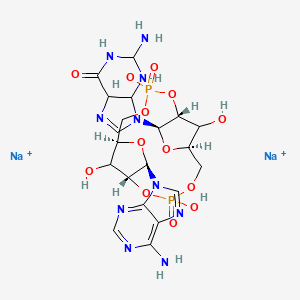

Molecular Structure Analysis

The molecular formula of 2’2’-cGAMP is C20H28N10Na2O13P2+2 . The molecular weight is 724.4 g/mol . The structure of 2’2’-cGAMP includes two nucleotides, guanosine and adenosine, linked via two phosphodiester linkages .

Chemical Reactions Analysis

The chemical reactions involving 2’2’-cGAMP are primarily related to its synthesis by cGAS. The enzyme cGAS is activated upon binding to dsDNA, leading to the synthesis of 2’3’-cGAMP . The Mn²⁺-activated cGAS undergoes conformational changes to allow substrate entry and cGAMP synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2’2’-cGAMP include a molecular weight of 724.4 g/mol, a hydrogen bond donor count of 8, and a hydrogen bond acceptor count of 20 .

Aplicaciones Científicas De Investigación

Immunotherapeutics for Cancer Treatment

2’2’-cGAMP plays a crucial role in the stimulator of interferon genes (STING) pathway, which is being explored as potential immunotherapeutics for the treatment of cancer . The STING pathway is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm of mammalian cells, which is indicative of cellular damage or cancer .

Production of cGAMP via Whole-Cell Biocatalysis

The production of 2’2’-cGAMP can be achieved through whole-cell biocatalysis, utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) . This method provides an efficient and environmentally friendly process for the production of cGAMP, without the need for organic solvents .

Multi-Enzyme Cascade Reactions

2’2’-cGAMP can be synthesized through multi-enzyme cascade reactions . These reactions have the advantage of synthesizing complex molecules without the need for purification of reaction intermediates, handling unstable intermediates, and dealing with unfavorable thermodynamics by coupled equilibria .

Synthesis of 2’2’-cGAMP from GTP and Adenosine

The established enzyme cascade enables the synthesis of 2’2’-cGAMP from GTP and inexpensive adenosine as well as polyphosphate in a biocatalytic one-pot reaction . This demonstrates the performance capabilities of multi-enzyme cascades for the synthesis of pharmaceutically relevant products .

Research-Grade Production of cGAMP

At the research scale, it is possible to produce 2 mg of cGAMP from a standard 20 mL culture within 1 day of harvesting the cells . This research-grade process is favorable compared to the market price of 1 mg of cGAMP .

Mecanismo De Acción

Target of Action

The primary target of 2’2’-cGAMP is the Stimulator of Interferon Genes (STING) . STING is a membrane protein that plays a key role in innate immunity . It is activated by binding to 2’2’-cGAMP, leading to a series of immune responses .

Pharmacokinetics

It is known that the compound has low bioavailability due to its poor stability in serum . Therefore, it is necessary to design new compounds or drug delivery systems with improved pharmacokinetics to enhance cellular uptake, improve cytosolic delivery, and increase the compound’s bioavailability .

Action Environment

The action of 2’2’-cGAMP is influenced by various environmental factors. For instance, the presence of cytosolic DNA, which can be indicative of microbial infection or cellular damage, triggers the synthesis of 2’2’-cGAMP

Safety and Hazards

Direcciones Futuras

The cGAS-STING pathway, which 2’2’-cGAMP activates, has been identified as a potential therapeutic target in various diseases, including inflammatory diseases and cancer . Future research may focus on developing therapeutic strategies that harness the cGAMP-mediated antitumor response for cancer therapy .

Propiedades

IUPAC Name |

disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-2,3,4,5-tetrahydro-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAANMXFZNIJRX-VVHLBRQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N10Na2O13P2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'2'-cGAMP | |

Q & A

Q1: What is the significance of cyclic GMP-AMP (cGAMP) and its analogs in mammals?

A1: Cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP, including its isomer 2'2'-cGAMP, upon detecting cytosolic DNA. [, ] This makes cGAMP and its analogs crucial signaling molecules in the mammalian innate immune response. They are currently being investigated for their potential in pharmaceutical formulations, including vaccine adjuvants, drug screening assays, therapeutic interventions, and diagnostic tools. [, ]

Q2: Can you elaborate on the applications of 2'2'-cGAMP in drug discovery?

A2: While the provided abstracts primarily highlight cGAMP as a family, 2'2'-cGAMP, being an isomer, holds potential for similar applications. Research suggests that targeting the cGAS-cGAMP pathway could be valuable for developing:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)

![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)

![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)